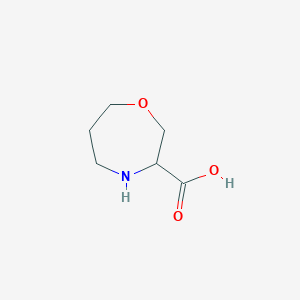
1,4-Oxazepane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxazepane-3-carboxylic acid is a seven-membered heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure. This compound is part of a broader class of heterocycles known for their unique physico-chemical and biological properties. Compounds with a 1,4-oxazepane scaffold have been reported to exhibit various pharmacological activities, including anticonvulsant, antifungal, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-oxazepane-3-carboxylic acid typically involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones. These reactions are often catalyzed by Brönsted or Lewis acids . For example, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin can be reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group followed by spontaneous lactonization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of polymer-supported synthesis and catalytic hydrogenation used in laboratory settings can be scaled up for industrial applications. The use of solid-phase synthesis techniques allows for the efficient production of this compound with high regioselectivity and stereoselectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Oxazepane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding oxides or reduced to yield amines and alcohols .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA), triethylsilane (Et3SiH), and nitrobenzenesulfonyl chlorides. Reaction conditions often involve the use of Brönsted or Lewis acids as catalysts .
Major Products: Major products formed from the reactions of this compound include diastereomeric anilines, lactones, and various oxazepane derivatives. The regioselectivity and stereoselectivity of these reactions depend on the substitution patterns of the starting materials .
Aplicaciones Científicas De Investigación
1,4-Oxazepane-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, compounds with a 1,4-oxazepane scaffold have been investigated for their potential as anticonvulsants, antifungal agents, and treatments for inflammatory bowel disease, lupus nephritis, and respiratory diseases such as asthma and bronchiectasis . Additionally, the compound’s unique structure makes it a valuable tool for studying the mechanisms of action of various pharmacological agents .
Mecanismo De Acción
The mechanism of action of 1,4-oxazepane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been reported to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 1,4-oxazepane-3-carboxylic acid include morpholine (1,4-oxazinane) and its derivatives. These compounds share a similar heterocyclic structure but differ in the number and position of heteroatoms within the ring .
Uniqueness: this compound is unique due to its seven-membered ring structure, which provides greater spatial flexibility compared to six-membered rings like morpholine. This flexibility allows for a wider range of chemical modifications and interactions with biological targets . Additionally, the presence of both oxygen and nitrogen atoms in the ring enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it a versatile scaffold for drug design .
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1,4-oxazepane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9) |
Clave InChI |
VJCZYUDVOCSWKC-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(COC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13062468.png)
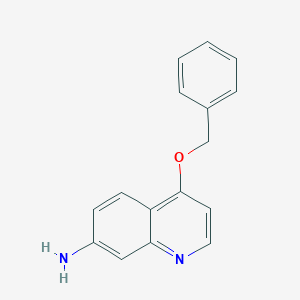
![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)

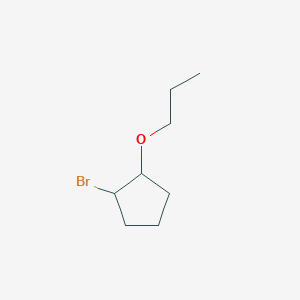
![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide](/img/structure/B13062502.png)
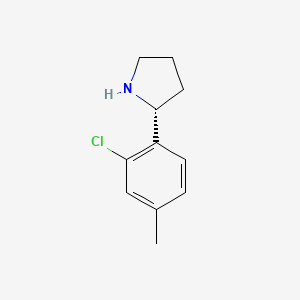
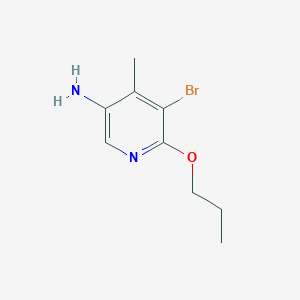

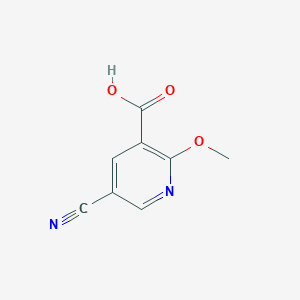


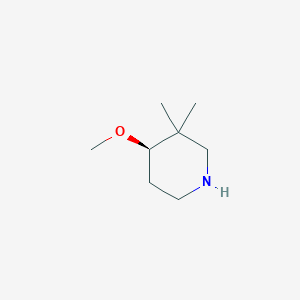
![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)
